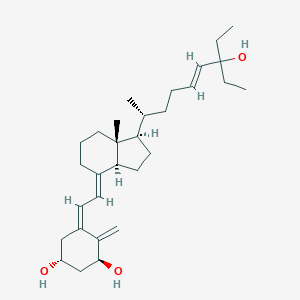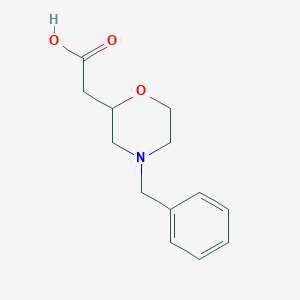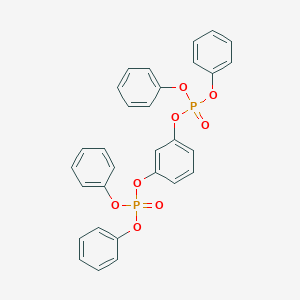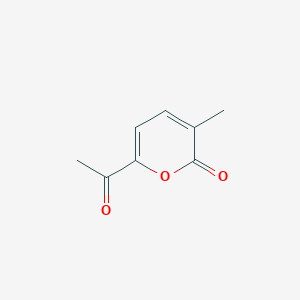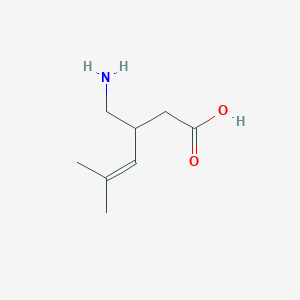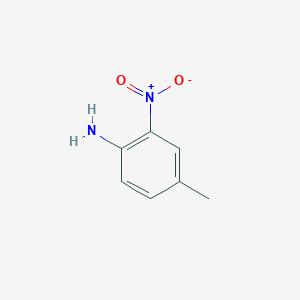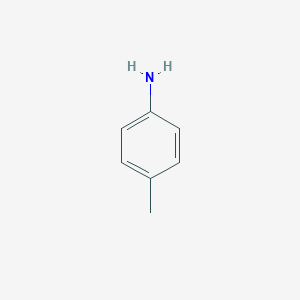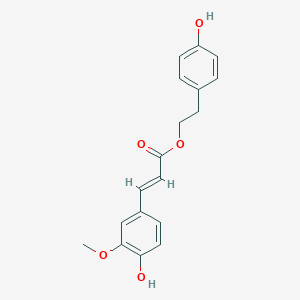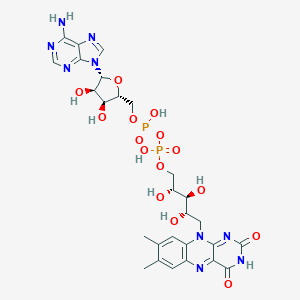
Flavin adenine dinucleotide
Übersicht
Beschreibung
Flavin Adenine Dinucleotide (FAD) Description
Flavin adenine dinucleotide (FAD) is a crucial coenzyme associated with various flavoprotein enzymes that function as oxidation-reduction catalysts in biological systems. It was first isolated in 1938 and is known to be structurally related to other complex coenzymes, such as coenzymes I and II, uridine-diphosphate-glucose, and coenzyme A. These coenzymes are typically described as nucleotide coenzymes and are diesters of pyrophosphoric acid, with one ester group containing a pyrimidine or purine nucleoside residue .
Synthesis Analysis
FAD can be synthesized enzymatically from flavin mononucleotide (FMN) through a transadenylylation reaction using microbial cells. A study demonstrated that certain microorganisms, such as Artherobacter globiformis, can be used as enzyme sources to synthesize FAD, with the reaction being coupled with an ATP supplying system through a glycolysis process with yeast . Additionally, FAD synthesis in isolated rat liver mitochondria can be induced by externally added FMN, as evidenced by fluorimetric, chromatographic, and enzymatic assays . An enzymatic method has also been developed to synthesize isotopically labeled FAD from commercially available labeled riboflavin and ATP, using Corynebacterium ammoniagenes FAD synthetase .
Molecular Structure Analysis
The molecular structure of FAD has been studied through various methods, including X-ray crystallography. A model compound of FAD exhibited intramolecular hydrogen bonding, with the flavin and adenine rings connected by Hoogsteen-type hydrogen bonds, suggesting the possibility of similar bonding within FAD itself . The g-tensors of FAD radicals in glucose oxidase were investigated using multifrequency electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy, providing insights into the anisotropy of the g-tensor and the robustness of g against local changes in the electron-spin density distribution of flavins .
Chemical Reactions Analysis
FAD-dependent monooxygenase plays a significant role in the oxidative metabolism of thioether-containing pesticides in mammals, with organophosphorus insecticides such as disulfoton and phorate being rapidly oxidized by the enzyme to their corresponding sulfoxides . However, the enzyme does not catalyze the oxidation of thiophosphoryl and thiol sulfur atoms or the oxidation of sulfoxides to sulfones . Gamma-irradiated FAD has been found to inhibit D-amino acid oxidase, indicating that irradiated FAD could potentially inhibit any enzyme where the adenine or AMP moiety is involved in binding to the active site .
Physical and Chemical Properties Analysis
The electrochemical behavior of FAD has been studied at a mercury electrode surface in acidic solutions. FAD adsorbs in various orientations, reflecting the effects of adenine protonation and interactions with the charged electrode surface . The preparation of pure, crystalline FAD has been described, with studies on its spectra and fluorescence, indicating the purity and stability of the coenzyme .
Wissenschaftliche Forschungsanwendungen
-
Biochemistry
- FAD is a ubiquitous cofactor of a number of flavoenzymes, most of which are involved in redox reactions . Several cellular processes depend on FAD, including metabolism, bioenergetics, protein folding, ROS production, defense against oxidative stress, redox epigenetics, cell differentiation, and many others .
- The biosynthesis of FAD, starting from extracellular riboflavin (Rf; vitamin B2), requires the sequential action of specialized transporters (RFVTs), riboflavin kinase (RFK; EC 2.7.1.26), which catalyze the formation of FMN, and FAD synthase or FMN adenylyl transferase (FADS or FMNAT; EC 2.7.7.2), which adenylates FMN to FAD and ensures an adequate supply and the “on demand” delivery of the cofactor to nascent apo-flavoproteins .
-
Natural Product Synthesis
- FAD-dependent monooxygenases (FMOs) catalyze many oxidation reactions with chemo-, regio-, and stereo-selectivity, and they are involved in the synthesis of many natural products .
- FMOs use the classical FAD (C4a)-hydroperoxide as the major oxidant . They are implemented as effective tools for biosynthesis .
-
Cancer Research
- Flavoproteins, which involve FAD, play an important role in the regulatory process of cell life . They are involved in several redox reactions that regulate the metabolism of carbohydrates, amino acids, and lipids .
- The development of effective drug delivery systems is one of the major challenges in the fight against cancer .
-
Metabolic Pathways
-
Optical Biosensors
- FAD is widely used for biotechnological applications . When FAD is bound to glucose oxidase, its optical properties are used for developing optical biosensors for glucose concentration monitoring .
- The behavior of this flavin cofactor in aqueous solutions at different pH values and bound to free and sol–gel immobilized glucose oxidase has been investigated .
-
Nanotechnology
- FAD-capped gold nanoclusters have been studied for their potential applications in nanotechnology .
- The spherical shape of the gold nanocluster provides a large surface to volume ratio, thereby enabling a huge amount of FAD on the surface . In basic media and under nitrogen atmosphere, the considerable curvature of its surface enables light-triggered delivery of lumichrome, which is an effective photosensitizer and fluorescent probe .
Zukünftige Richtungen
FAD plays a crucial role in the regulatory process of cell life and is involved in several redox reactions that regulate the metabolism of carbohydrates, amino acids, and lipids . Its optical properties have been exploited in a wide number of applications, such as developing optical biosensors for glucose concentration determination for biomedical and biotechnology applications . Future efforts will explore how FAD can be engineered to overcome flux bottlenecks and enable production of significantly increased, and even industrially relevant, product titres .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQXMAJTJZDQX-UYBVJOGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048307 | |
| Record name | Flavin adenine dinucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAD | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5 mg/mL | |
| Record name | FAD | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Flavin adenine dinucleotide | |
CAS RN |
146-14-5 | |
| Record name | FAD | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavin-Adenine Dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavin adenine dinucleotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riboflavin 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with adenosine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Flavin adenine dinucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flavin-adenine dinucleotide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAVIN ADENINE DINUCLEOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC44YTI8KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FAD | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



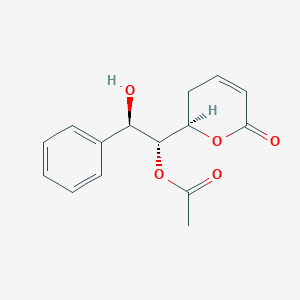
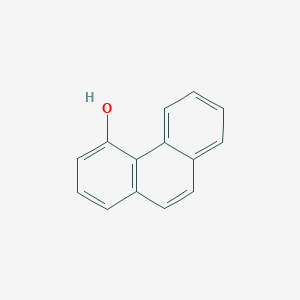
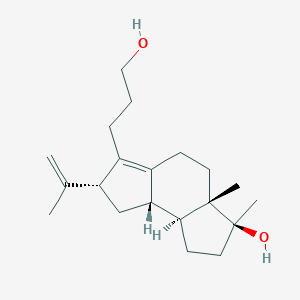
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
